molecular formula C19H26N2O2 B2431791 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide CAS No. 1103515-25-8

1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide

Cat. No.: B2431791
CAS No.: 1103515-25-8
M. Wt: 314.429
InChI Key: IZLNKZCRYLOPQM-UHFFFAOYSA-N
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Description

The compound “1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide” is likely to be a synthetic organic compound. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound also contains a cyclopentyl group (a cycloalkane ring with five carbon atoms), a propanoyl group (a three-carbon aliphatic chain ending with a carbonyl group), and an ethyl group (a two-carbon aliphatic chain) .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indoline derivative with a compound containing the 3-cyclopentylpropanoyl group. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indoline group would likely contribute to the compound’s aromaticity, while the cyclopentyl and propanoyl groups would provide aliphatic character .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indoline group, which might undergo electrophilic substitution reactions, and the carbonyl group in the propanoyl moiety, which might undergo nucleophilic addition reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indoline and propanoyl groups might increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

The Role of Ethylene Inhibitors in Agriculture

Ethylene and Its Inhibition in Fruits and Vegetables : Research has shown the significance of ethylene inhibitors like 1-methylcyclopropene (1-MCP) in extending the shelf life and maintaining the quality of fruits and vegetables. These compounds work by blocking ethylene receptors, delaying ripening and senescence processes. Such technology has seen rapid adoption in the apple industry and is speculated to have potential benefits for a wide range of other fruits and vegetables (Watkins, 2006).

Understanding Plant Hormones

Ethylene Precursor's Role Beyond Being a Simple Precursor : The role of 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene, extends beyond its involvement in ethylene biosynthesis. ACC is highlighted for its multifaceted functions in plant biology, including its transport mechanism and its potential signaling role independent of ethylene. This underscores the complexity of plant hormone interactions and their impact on plant growth and stress responses (Van de Poel & Van Der Straeten, 2014).

Advances in Organic Synthesis

Regiochemistry in Radical Cyclizations : The control of regiochemistry in radical cyclizations plays a crucial role in synthesizing carbo- and heterocyclic compounds, including natural products. Recent studies have shown that factors such as reaction temperature and the nature of radical precursors significantly influence the outcome of these cyclizations. This research has implications for developing new synthetic routes for therapeutically important materials (Ishibashi & Tamura, 2004).

Antimicrobial Compounds from Cyanobacteria

Cyanobacterial Compounds with Antimicrobial Activity : Cyanobacteria have been identified as a source of novel compounds with significant antimicrobial activity against multidrug-resistant pathogens. The diversity of chemical classes among these cyanobacterial compounds, including alkaloids and peptides, underscores their potential as a source for new antimicrobial agents. This area of research highlights the importance of exploring non-conventional sources for drug discovery (Swain, Paidesetty, & Padhy, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risks .

Properties

IUPAC Name

1-(3-cyclopentylpropanoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-4-8-14/h5-6,9-10,14,17H,2-4,7-8,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLNKZCRYLOPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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